molecular formula C8H5BrN2O2 B1268526 6-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 88145-89-5

6-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No. B1268526
CAS RN: 88145-89-5
M. Wt: 241.04 g/mol
InChI Key: JZDVFUAHGLJVQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione has been explored through several methods. One significant pathway involves the reaction of 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid, leading to derivatives through interactions with water, alcohols, ammonia, and amines. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained and further reacted to produce a series of sulfonated products (Kuryazov et al., 2010).

Molecular Structure Analysis

The molecular structure of derivatives of 6-Bromoquinazoline-2,4(1H,3H)-dione has been elucidated through crystallographic studies. For example, the structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione shows a nearly perpendicular orientation of the phenyl ring to the quinazoline ring system (Candan et al., 2001).

Chemical Reactions and Properties

6-Bromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions leading to the synthesis of biologically active compounds and intermediates. For instance, it serves as an important intermediate in the synthesis of GSK2126458, illustrating its pivotal role in medicinal chemistry (Wang et al., 2015).

Scientific Research Applications

Synthesis and Interaction with Nucleophilic Reagents

6-Bromoquinazoline-2,4(1H,3H)-dione has been synthesized and studied for its interactions with various nucleophilic reagents. Kuryazov et al. (2010) discovered that when reacting this compound with chlorosulfonic acid, instead of the expected product, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained. This compound showed diverse reactions with water, alcohols, ammonia, and various amines, leading to the formation of 6-bromo-8X-quinazoline-2,4(1H,3H)-diones and 6-bromo-8-mercaptoquinazoline-2,4-dione through reduction processes (Kuryazov et al., 2010).

Spectroscopic Characterization and Structural Analysis

A detailed spectroscopic characterization and X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione, a related compound, was conducted by Kesternich et al. (2013). This study included techniques like X-ray diffraction, IR, NMR, and hydrogen bonding analysis, providing a comprehensive understanding of the molecular structure and characteristics of similar quinazoline diones (Kesternich et al., 2013).

Catalytic Synthesis Using Carbon Dioxide

Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives using carbon dioxide and catalytic amounts of cesium carbonate. This method was significant for the synthesis of key intermediates for several drugs, highlighting the role of 6-Bromoquinazoline-2,4(1H,3H)-dione in pharmaceutical synthesis (Patil et al., 2008).

Antitumor Potential

Al-Romaizan et al. (2019) synthesized novel derivatives of 6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones, which demonstrated significant antitumor activity. This study highlights the potential of 6-Bromoquinazoline-2,4(1H,3H)-dione derivatives in cancer treatment (Al-Romaizan et al., 2019).

Safety And Hazards

The safety and hazards associated with 6-Bromoquinazoline-2,4(1H,3H)-dione are not explicitly mentioned in the retrieved papers.


properties

IUPAC Name

6-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDVFUAHGLJVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347078
Record name 6-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinazoline-2,4(1H,3H)-dione

CAS RN

88145-89-5
Record name 6-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4(1H,3H)-quinazolinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
XC Tian, X Huang, D Wang, F Gao - Chemical and Pharmaceutical …, 2014 - jstage.jst.go.jp
An efficient one-pot synthesis of quinazoline-2, 4 (1H, 3H)-diones was developed. First, the reactions of anthranilic acid derivatives with potassium cyanate afforded the corresponding …
Number of citations: 10 www.jstage.jst.go.jp
RS Kuryazov, NS Mukhamedov, DA Dushamov… - Chemistry of …, 2010 - Springer
6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid in place of the expected 6-bromo-7-…
Number of citations: 1 link.springer.com
РШ Курязов, НС Мухамедов, ДА Душамов… - Chemistry of …, 2016 - 5.179.29.131
6-Bromo-8-chlorosulfonylquinazoline-2, 4 (1H, 3H)-dione was obtained from 6-bromoquinazoline-2, 4 (1H, 3H)-dione and chlorosulfonic acid in place of the expected 6-bromo-7-…
Number of citations: 3 5.179.29.131
A Fujii, H Matsuo, JC Choi, T Fujitani, K Fujita - Tetrahedron, 2018 - Elsevier
By employing tetrabutylammonium fluoride (TBAF) as a catalyst, the various carboxylative cyclizations of the propargylic amines having internal alkynes with CO 2 proceeded to afford …
Number of citations: 31 www.sciencedirect.com
P Gao, L Zhang, L Sun, T Huang, J Tan, J Zhang… - Bioorganic & medicinal …, 2017 - Elsevier
A small library containing 3-hydroxyquinazoline-2,4(1H,3H)-dione and 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-one scaffolds was obtained via the copper(I)-catalyzed azidealkyne …
Number of citations: 21 www.sciencedirect.com
M Sharafi-Kolkeshvandi, F Nikpour - Chinese Chemical Letters, 2012 - Elsevier
A fast and efficient method is described for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones by cyclization reaction of anthranilic acid derivatives with potassium cyanate and …
Number of citations: 21 www.sciencedirect.com
GY Zhao, LL Mu, L Ullah, M Wang… - Canadian Journal of …, 2019 - cdnsciencepub.com
In this study, pharmaceutically relevant quinazoline-2,4(1H,3H)-diones were synthesized eco-efficiently by cycloaddition of CO 2 and 2-aminobenzonitrile in water, catalyzed by …
Number of citations: 4 cdnsciencepub.com
J Gao, LN He, CX Miao, S Chanfreau - Tetrahedron, 2010 - Elsevier
Guanidines were proved to be efficient catalysts for the chemical fixation of carbon dioxide with 2-aminobenzonitriles under solvent-free conditions. Notably, the catalysts with low …
Number of citations: 107 www.sciencedirect.com
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 pubs.acs.org
G Mata, NW Luedtke - The Journal of organic chemistry, 2012 - ACS Publications
An efficient method for the N-2-deoxyribosylation of modified nucleobases by 2-deoxythioriboside donors is reported. In the presence of an in situ silylated nucleobase, thioglycosides …
Number of citations: 28 pubs.acs.org

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